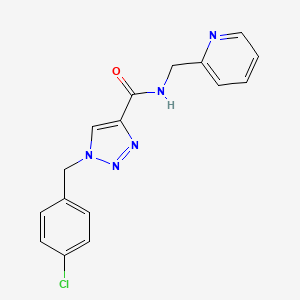![molecular formula C24H20N2O6 B6100947 dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate CAS No. 73016-46-3](/img/structure/B6100947.png)
dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate, also known as DPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPC belongs to the family of imine compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate is not fully understood. However, studies have shown that this compound can interact with DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in macrophages. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also stable under various conditions, making it suitable for long-term storage. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
For research on dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate include exploring its potential applications, studying its mechanism of action, and developing new synthesis methods.
Méthodes De Synthèse
Dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate can be synthesized using different methods, including the reaction of 4,4'-diaminodiphenylmethane with dimethyl terephthalate in the presence of a catalyst such as zinc acetate. The reaction is carried out at a temperature of 180°C for 6 hours, resulting in the formation of this compound.
Applications De Recherche Scientifique
Dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate has been studied for its potential applications in various fields, including catalysis, organic electronics, and biomedical research. In catalysis, this compound has been found to be an efficient catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. In organic electronics, this compound has been used as a hole transport material in organic solar cells, resulting in improved device performance. In biomedical research, this compound has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 4-[[4-[(4-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-31-23(29)17-7-11-19(12-8-17)25-21(27)15-3-5-16(6-4-15)22(28)26-20-13-9-18(10-14-20)24(30)32-2/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEABJFBTTDFZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362057 |
Source


|
| Record name | Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73016-46-3 |
Source


|
| Record name | Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
![1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6100970.png)
![[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)